Product packaging for Eprozinol(Cat. No.:CAS No. 32665-36-4)

Eprozinol

Cat. No.: B1196935
CAS No.: 32665-36-4
M. Wt: 354.5 g/mol
InChI Key: QSRHLIUOSXVKTG-UHFFFAOYSA-N
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Description

Eprozinol (CAS 32665-36-4) is a chemical compound with the molecular formula C₂₂H₃₀N₂O₂ and an average mass of 354.49 g/mol . It is classified by the World Health Organization (WHO) under the ATC code R03DX02 as a systemic drug for obstructive airway diseases . Preclinical studies have identified this compound as an anti-bronchoconstrictive agent, demonstrating efficacy in inhibiting histamine- and serotonin-induced bronchospasm in animal models . Its mechanism of action is of particular research interest; in vivo studies on guinea pigs suggest that its bronchodilatory and anti-bronchoconstrictive effects operate through pathways that are completely independent of the adrenergic system . Further in vitro investigations on tracheal smooth muscle indicate a dualistic interaction with histamine H1-receptors, characterized by a non-specific mechanism that appears particularly effective on tracheal muscle . These properties make this compound a valuable compound for respiratory pharmacology research, especially for investigating alternative mechanisms for managing bronchoconstriction. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30N2O2 B1196935 Eprozinol CAS No. 32665-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H30N2O2/c1-26-22(20-10-6-3-7-11-20)18-24-16-14-23(15-17-24)13-12-21(25)19-8-4-2-5-9-19/h2-11,21-22,25H,12-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QSRHLIUOSXVKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27588-43-8 (di-hydrochloride)
Record name Eprozinol [INN:DCF]
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DSSTOX Substance ID

DTXSID10865642
Record name Eprozinol
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Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32665-36-4
Record name 4-(2-Methoxy-2-phenylethyl)-α-phenyl-1-piperazinepropanol
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Record name Eprozinol [INN:DCF]
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Historical Trajectories and Foundational Research on Eprozinol

Inception and Early Preclinical Hypotheses of Eprozinol

This compound, a piperazine (B1678402) derivative, emerged from the broader mid-20th-century exploration of this chemical class for various therapeutic applications, including antihistaminic and bronchodilator effects. drugbank.com The initial hypothesis for compounds like this compound was rooted in the understanding of histamine's role in bronchoconstriction, a key feature of asthma and other obstructive airway diseases. mhmedical.commhmedical.com Researchers sought to develop molecules that could counteract the effects of histamine (B1213489) on the airways.

The early preclinical screening of this compound likely involved evaluating its ability to antagonize histamine-induced contractions in isolated airway smooth muscle preparations. The core hypothesis was that by blocking H1 receptors, the compound would prevent or reverse the narrowing of the airways. ncats.io Furthermore, given the known multifactorial nature of bronchoconstriction, it is plausible that early investigations also explored other potential mechanisms of action beyond simple histamine antagonism. This would have included assessing its effects on other known bronchoconstrictors and its potential for direct smooth muscle relaxation.

Evolution of Research Methodologies in this compound Studies

The scientific investigation of this compound has mirrored the evolution of pharmacological research techniques, moving from classical organ bath experiments to more sophisticated in vivo and biochemical assays.

Initial studies heavily relied on in vitro organ bath techniques using isolated tissues from animal models, most notably the guinea pig. nih.gov These preparations, such as the isolated tracheal chain and ileal smooth muscle, allowed researchers to directly observe the effects of this compound on muscle contraction induced by various spasmogens.

AgonistTissueSpeciesThis compound's Effect
HistamineTracheal MuscleGuinea PigAntagonism
AcetylcholineIleal Smooth MuscleGuinea PigAntagonism
Serotonin (B10506)Tracheal MuscleGuinea PigAntagonism
BradykininIleal Smooth MuscleGuinea PigAntagonism

Subsequent research progressed to in vivo models to understand the compound's effects in a whole-organism context. A common model involved anesthetized guinea pigs in which bronchospasm was induced by intravenous infusion of agents like histamine or serotonin. nih.gov The efficacy of this compound was then quantified by its ability to inhibit the increase in airway resistance.

Further refinement in understanding this compound's mechanism of action came from investigations into its effects on mast cells and intracellular signaling pathways. Studies were designed to measure the inhibition of histamine release from mast cells, indicating a potential mast cell stabilizing property. selvita.comnih.gov Additionally, researchers explored the impact of this compound on cyclic nucleotide levels (cAMP and cGMP), which are crucial second messengers in smooth muscle relaxation and contraction. These studies, however, found no significant changes in cAMP and cGMP levels, suggesting its mechanism was independent of phosphodiesterase inhibition. ncats.io

The evolution of these methodologies provided a progressively clearer picture of this compound's multifaceted pharmacological profile, moving from a simple antihistamine to a compound with broader anti-bronchoconstrictor properties.

This compound's Contribution to Broader Pharmacological Understandings

The study of this compound has contributed to several key areas of pharmacological knowledge, particularly concerning respiratory therapeutics.

A significant contribution was the reinforcement of the concept of non-adrenergic, non-cholinergic (NANC) bronchodilation . nih.gov Early bronchodilator research was heavily focused on adrenergic agonists (like isoprenaline) that stimulate beta-receptors in the airways. wikipedia.orgresearchgate.net this compound's demonstrated efficacy, which was shown to be independent of the adrenergic system, highlighted the importance of other pathways in regulating airway smooth muscle tone. nih.gov Studies showed that the bronchodilator effects of this compound and isoprenaline were additive, suggesting they acted through different mechanisms. nih.gov Furthermore, the lack of blockade by propranolol (B1214883), a beta-blocker, confirmed its non-adrenergic nature. nih.gov

This compound's profile as both a histamine H1 receptor antagonist and a mast cell stabilizer contributed to the appreciation of multi-target drugs in the management of allergic airway diseases. This dual action suggested that a single molecule could both block the effects of released histamine and prevent its release in the first place, offering a more comprehensive therapeutic approach.

Advanced Synthetic Methodologies for Eprozinol and Analogues in Research

Stereoselective Synthesis of Optically Active Eprozinol

The synthesis of optically active this compound is a significant area of research, focusing on controlling the stereochemistry at the chiral center(s) of the molecule. Stereoselective synthesis allows for the preferential formation of one enantiomer over the other, which is crucial for studying the specific biological activities associated with each enantiomer.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation has emerged as a key strategy for the stereoselective synthesis of optically active this compound. This method typically involves the reduction of a prochiral ketone precursor in the presence of a chiral catalyst, leading to the formation of a chiral alcohol with high enantiomeric excess. Research has explored the use of various chiral metal complexes, such as rhodium catalysts, for the efficient asymmetric hydrogenation of amino ketone hydrochloride derivatives that serve as intermediates in this compound synthesis. researchgate.netcapes.gov.brcolab.wsrsc.orggoogle.com

One study reported an efficient synthesis of optically active this compound through the asymmetric hydrogenation of α- and β-amino ketone hydrochloride derivatives utilizing MCCPM-rhodium catalyst. researchgate.netresearchgate.net This approach highlights the effectiveness of specific chiral ligand-metal complexes in achieving high stereoselectivity in the reduction step.

Exploration of Precursor Chemistry for this compound Synthesis

The choice and design of precursor molecules are fundamental to the successful synthesis of this compound, especially when aiming for stereocontrol. Research in this area focuses on developing synthetic routes that incorporate chiral centers early in the synthesis or utilize prochiral precursors that can be transformed stereoselectively. The synthesis of this compound involves the coupling of different molecular fragments, and the chemistry of these precursors, such as substituted piperazines and propanol (B110389) derivatives, is explored to optimize reaction yields and stereoselectivity. dtic.mil Investigations into precursor chemistry also involve developing efficient methods for synthesizing these building blocks with appropriate functional groups and stereochemical configurations. beilstein-journals.orgsigmaaldrich.comsemanticscholar.org

Methodological Innovations in this compound Derivatization for Research

Methodological innovations in the derivatization of this compound and its analogues are essential for exploring structure-activity relationships, improving pharmacological properties, or introducing tags for analytical detection. Derivatization in a research context can involve modifying functional groups on the this compound core structure to synthesize a library of analogues. drughunter.comfrontiersin.org These modifications can include alkylation, acylation, or the introduction of various substituents on the phenyl rings or the piperazine (B1678402) moiety. researchgate.net

Research methodologies aim for efficient and selective reactions to create these derivatives. This can involve exploring new reagents, catalysts, or reaction conditions to achieve desired structural changes with high yields and purity. mdpi.comnih.gov The synthesis of various organic and inorganic salts of related phenyl derivatives has also been explored, indicating the interest in how salt formation can influence properties. rrpharmacology.ru

Analytical Techniques for this compound Characterization in Research Syntheses

Rigorous characterization of synthesized this compound and its analogues is critical to confirm their identity, purity, and stereochemical composition. A range of analytical techniques are employed in research syntheses.

Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to determine the structural elucidation of this compound and its derivatives, providing detailed information about the arrangement of atoms and functional groups. rroij.comnih.govresearchgate.net Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns, aiding in the confirmation of the synthesized compound's identity and providing insights into its structure. rroij.comnih.gov

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized this compound and for the separation of enantiomers in the case of chiral synthesis. rroij.comnih.govnih.gov Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides a powerful tool for the separation and identification of complex reaction mixtures and impurities. rroij.com

Other spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, can provide complementary information about the functional groups present in the molecule and its electronic properties. nih.govspectroscopyonline.com Techniques like X-ray crystallography can be used to definitively determine the solid-state structure and stereochemistry of this compound or its derivatives when suitable crystals are obtained. nih.gov

The application of these analytical techniques ensures the quality and accuracy of the synthesized compounds used in subsequent research studies. mdpi.comamericanpharmaceuticalreview.comnih.gov

Elucidation of Eprozinol S Molecular and Cellular Mechanisms of Action

Eprozinol's Interactions with Receptor Systems

Studies have explored how this compound interacts with various receptor systems, particularly those involved in mediating bronchoconstriction and inflammatory responses.

Histamine (B1213489) H1-Receptor Modulation by this compound

This compound has been shown to inhibit bronchoconstriction by acting on histamine H1 receptors. ncats.ioncats.io In vitro studies comparing this compound with other antihistamines like mepyramine and diphenhydramine (B27) on guinea pig ileal and tracheal smooth muscle have investigated its interaction with H1 receptors. researchgate.netresearchgate.netnih.gov These studies suggest an apparent dualistic mechanism of action on these preparations when histamine is used as the agonist. researchgate.netresearchgate.netnih.gov At low concentrations, a competitive component of this mechanism was observed. nih.gov

The competitive component was characterized by specific pA2 values depending on the tissue. For instance, the pA2 value for this compound was reported as 5.64 with the ileum and 6.02 with the trachea. nih.gov At higher concentrations, a non-specific component of comparable intensity in both organs was noted, with pD'2 values of 3.82-3.55 for this compound with ileal and tracheal muscle, respectively. nih.govresearchgate.net This suggests that while this compound interacts with H1 receptors, its mechanism may involve both competitive and non-competitive aspects depending on the concentration. nih.gov

Non-Competitive Antagonism of Select Agonists (e.g., Serotonin (B10506), Bradykinin, Acetylcholine)

This compound has demonstrated non-competitive antagonism against the contractile effects induced by several agonists, including serotonin, bradykinin, and acetylcholine. karger.comkarger.comkarger.com This non-competitive interference is characterized by a flattening of the maximum amplitude of the dose-response curves without a lateral displacement, with the curves converging towards a common origin. karger.com

Quantitative data for this non-competitive antagonism are represented by pD2 values. For serotonin, the pD2 was reported as 4.21 ± 0.09; for bradykinin, 3.81 ± 0.07; and for acetylcholine, 4.17 ± 0.07. karger.comkarger.com This indicates that this compound interferes with the effects of these transmitters in a manner distinct from simple competitive binding at their primary receptor sites. karger.comkarger.comkarger.com

This compound's Influence on Cellular Processes

Beyond direct receptor interactions, this compound influences key cellular processes relevant to its anti-bronchoconstrictive effects.

Modulation of Mast Cell Histamine Release

This compound has been investigated for its ability to inhibit mast cell histamine release, a key event in allergic and inflammatory responses that contribute to bronchoconstriction. karger.comkarger.comkarger.com In experiments using human lung tissue, this compound demonstrated an inhibitory effect on mast cell degranulation secondary to a passive anaphylactic response. karger.comkarger.comkarger.com

When this compound was in contact with the lung preparation during the immunological reaction, it appeared more effective than disodium (B8443419) cromoglycate in inhibiting mast cell degranulation. karger.comkarger.com A 40% inhibition of mast cell histamine release was observed at a concentration of 2 x 10-6 M this compound. karger.comkarger.com However, if the preparations were rinsed between the incubation with this compound and the addition of the antigen, the inhibitory activity was significantly reduced, unlike disodium cromoglycate. karger.comkarger.com This suggests that the presence of this compound during the challenge is important for this effect.

Effects on Smooth Muscle Contractility and Relaxation

This compound influences the contractility and relaxation of smooth muscle, particularly in the trachea and ileum. karger.comkarger.comkarger.comuni.lupatsnap.comnih.gov It has been shown to antagonize smooth muscle contraction induced by various agents, including BaCl2 and CaCl2, in a non-specific manner. karger.comkarger.com

This compound also exhibits relaxant effects on smooth muscle. Studies on calf tracheal smooth muscle characterized the relaxant effects with a pD2 of 4.37 ± 0.17, while on guinea pig trachea, the pD2 was 2.5 ± 0.09. karger.comkarger.com The intrinsic activity (α) of this compound for relaxation was found to be the same as that of isoprenaline (α = 1) in these studies. karger.comkarger.com The mechanisms underlying this broncho-relaxant action appear to be independent of the adrenergic system, as propranolol (B1214883) did not significantly reduce this compound's anti-bronchoconstrictor action on histamine- or serotonin-induced bronchospasm. ncats.iokarger.comresearchgate.net

Investigations into Intracellular Signaling Pathways

Research has also explored the potential involvement of intracellular signaling pathways in this compound's effects. Investigations into changes in cyclic nucleotide levels, specifically cAMP and cGMP, in guinea pig trachea at doses capable of inducing relaxation have been conducted. ncats.iokarger.comkarger.com No significant changes in cAMP and cGMP levels were observed with this compound or isoprenaline at these relaxant doses. ncats.iokarger.comkarger.com Furthermore, this compound was found to be only a very weak phosphodiesterase inhibitor at large concentrations. ncats.ioncats.iokarger.com These findings suggest that the broncho-relaxant and anti-bronchoconstrictor activities of this compound may not be primarily mediated through significant alterations in cyclic nucleotide levels or potent phosphodiesterase inhibition. ncats.ioncats.iokarger.comkarger.com

Summary of Receptor Interaction Data (pD2 values):

AgonistTissue (Guinea Pig)This compound pD2Reference
SerotoninIleum/Trachea4.21 ± 0.09 karger.comkarger.com
BradykininIleum/Trachea3.81 ± 0.07 karger.comkarger.com
AcetylcholineIleum/Trachea4.17 ± 0.07 karger.comkarger.com

Summary of Smooth Muscle Relaxation Data (pD2 values):

TissueThis compound pD2Isoprenaline pD2Intrinsic Activity (α)Reference
Calf Trachea4.37 ± 0.177.93 ± 0.211 karger.comkarger.com
Guinea Pig Trachea2.5 ± 0.096.7 ± 0.101 karger.comkarger.com

Summary of Mast Cell Histamine Release Inhibition:

CompoundConcentrationInhibition of Histamine ReleaseReference
This compound2 x 10-6 M40% karger.comkarger.com
Disodium CromoglycateHigher concentrationsSignificant (when not rinsed) karger.comkarger.com
IsoprenalineHigher concentrationsMore effective than this compound karger.comkarger.com

Differentiation from Adrenergic System Interactions

The adrenergic system plays a significant role in regulating smooth muscle tone, particularly in the airways, through the action of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) on adrenergic receptors. wikipedia.orgccjm.org To understand if this compound's effects are mediated through this system, studies have examined its interactions with adrenergic agents and the impact of adrenergic blockade.

Preclinical Pharmacological Investigations of Eprozinol in Model Systems

In Vitro Pharmacological Characterization of Eprozinol

In vitro studies are crucial for understanding the direct effects of a compound on tissues and cells, providing insights into its potential mechanisms of action. nih.gov this compound has been characterized in vitro using various preparations, including cell-based assay systems and isolated tissue baths.

Cell-Based Assay Systems for Mechanistic Research

Cell-based assays are valuable tools for investigating the cellular and molecular mechanisms underlying a drug's effects. nuvisan.combmglabtech.comaccelevirdx.commedinadiscovery.comnist.gov While specific details on cell-based assay systems used solely for this compound's mechanistic research were not extensively detailed in the search results, in vitro studies on isolated tissues provide insights into its cellular interactions, particularly with smooth muscle and mast cells. The broader application of cell-based assays in pharmacological research includes studies on cell proliferation, cytotoxicity, signal transduction, and ion channel activity, which are relevant for understanding drug mechanisms. nuvisan.combmglabtech.comaccelevirdx.commedinadiscovery.com

Isolated Tissue and Organ Bath Studies (e.g., Guinea Pig Trachea, Ileum)

Isolated tissue and organ bath studies are fundamental in characterizing the direct effects of compounds on smooth muscle contractility. yzimgs.comnih.govnih.govresearchgate.net Studies on this compound have frequently utilized isolated tissues from guinea pigs, such as the trachea and ileum. karger.comresearchgate.netnih.govresearchgate.net

In guinea pig trachea, this compound demonstrated relaxant effects. The pD₂ value for this compound in guinea pig trachea was reported as 2.5 ± 0.09, compared to isoprenaline with a pD₂ of 6.7 ± 0.10. karger.com In calf tracheal smooth muscle, this compound had a pD₂ of 4.37 ± 0.17, while isoprenaline had a pD₂ of 7.93 ± 0.21. karger.comnstl.gov.cn The intrinsic activity (α) for both this compound and isoprenaline was found to be the same (α = 1) in these tracheal preparations. karger.com

Studies on guinea pig ileum have also been conducted to understand this compound's effects on smooth muscle from a different source. nih.govresearchgate.net this compound was shown to antagonize the effects of various bronchoconstrictors in a non-competitive manner in isolated tissues. karger.comresearchgate.net

Mechanistic Studies on Bronchoconstrictor Inhibition in Tissue Models

Mechanistic studies in tissue models have explored how this compound inhibits bronchoconstriction. This compound has been shown to antagonize the contracting effects of bradykinin, acetylcholine, and serotonin (B10506) in a non-competitive fashion in isolated tissues. karger.comresearchgate.net The pD₂ values for this compound against these agonists were 3.81 ± 0.07 for bradykinin, 4.17 ± 0.07 for acetylcholine, and 4.21 ± 0.09 for serotonin. karger.com

This compound also non-specifically antagonized barium chloride (BaCl₂) in guinea pig ileum or tracheal muscle and calcium chloride (CaCl₂) in potassium chloride (KCl)-depolarized guinea pig caecum. karger.comnstl.gov.cn This suggests potential interference with calcium-dependent contractile mechanisms in smooth muscle. mayoclinic.orgwikipedia.orgcvpharmacology.comnih.govmdpi.com

Investigations into the involvement of cyclic nucleotides revealed no significant changes in cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels in guinea pig trachea treated with this compound or isoprenaline at relaxant doses. karger.comncats.io this compound was found to be only a very weak phosphodiesterase inhibitor at high concentrations. karger.comncats.iogoogle.comgoogle.com

This compound demonstrated effectiveness in inhibiting mast cell degranulation and subsequent histamine (B1213489) release in human lung tissue during a passive anaphylactic response, appearing more effective than disodium (B8443419) cromoglycate but less so than isoprenaline when in contact with the tissue. karger.com A concentration of 2 x 10⁻⁶ M this compound resulted in 40% inhibition of mast cell histamine release. karger.com However, this inhibitory activity was not sustained after rinsing the preparations, unlike disodium cromoglycate. karger.com

The interaction of this compound with histamine H1 receptors has also been comparatively studied in guinea pig ileal and tracheal smooth muscle, showing an apparent dualist mechanism depending on the concentration used. researchgate.netresearchgate.net

In Vivo Non-Human Pharmacological Research on this compound

Guinea Pig Models for Anti-Bronchoconstrictive Research

Guinea pigs are commonly used animal models for studying asthma and evaluating anti-asthmatic drugs due to similarities in their airway anatomy and responses to inflammatory mediators compared to humans. nuvisan.comyzimgs.comresearchgate.netwikipedia.orgtargetmol.comfrontiersin.orgnih.govpharmalegacy.commdpi.comdergipark.org.tr In vivo studies on this compound have frequently utilized anesthetized guinea pigs to investigate its anti-bronchoconstrictive properties. researchgate.netwikipedia.orgtargetmol.comnih.govncats.io

These models allow for the study of induced bronchospasm and the assessment of the compound's ability to inhibit or reverse it. frontiersin.orgdergipark.org.trbanglajol.info

Inhibition of Induced Bronchospasm in Animal Models

In anesthetized guinea pigs, intravenous administration of this compound has been shown to cause a clear inhibition of bronchospasm induced by intravenous perfusion of histamine or serotonin. nih.gov At a dose of 5 mg/kg, this compound's inhibitory effect was not significantly different in intensity compared to isoprenaline (2 µg/kg) and theophylline (B1681296) (15 mg/kg). nih.gov

Studies evaluating the inhibition of histamine-induced bronchospasm in guinea pigs have shown that this compound can prolong the preconvulsive time, similar to standard antihistamines like chlorpheniramine (B86927) maleate. banglajol.info

Here is a summary of some in vitro findings:

Tissue (Species)AgonistThis compound pD₂ ± SEIsoprenaline pD₂ ± SEThis compound Intrinsic Activity (α)Isoprenaline Intrinsic Activity (α)Non-Competitive Antagonism
Calf TracheaNot specified4.37 ± 0.177.93 ± 0.2111No
Guinea Pig TracheaNot specified2.5 ± 0.096.7 ± 0.1011No
Isolated TissuesSerotonin4.21 ± 0.09---Yes
Isolated TissuesBradykinin3.81 ± 0.07---Yes
Isolated TissuesAcetylcholine4.17 ± 0.07---Yes
Guinea Pig Ileum/TracheaBaCl₂----Yes (Non-specific)
Guinea Pig CaecumCaCl₂ (KCl-dep)----Yes (Non-specific)

Note: pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible effect. For antagonists, similar values (pA₂) are used to describe potency.

Here is a summary of some in vivo findings in anesthetized guinea pigs:

Induced Bronchospasm ByThis compound Effect (5 mg/kg i.v.)Comparison (Intensity)Interaction with IsoprenalineEffect of Propranolol (B1214883)
HistamineClear inhibitionNot significantly different from isoprenaline (2 µg/kg) and theophylline (15 mg/kg)Directly additiveNo effect
SerotoninClear inhibitionNot significantly different from isoprenaline (2 µg/kg) and theophylline (15 mg/kg)-No effect

Analysis of this compound's Pharmacodynamics in Non-Human Organisms

Pharmacodynamics describes the effects of a drug on the body msdvetmanual.com. Preclinical studies in non-human organisms have been instrumental in characterizing the pharmacodynamic properties of this compound, especially concerning its anti-bronchoconstrictive effects.

In Vivo Studies in Guinea Pigs: Investigations utilizing guinea pigs have demonstrated the anti-bronchoconstrictive effects of this compound in a living system wikipedia.org. These studies assess the compound's ability to counteract the narrowing of airways, a key feature of obstructive airway diseases. The guinea pig model is commonly used in respiratory research due to similarities in airway physiology to humans researchgate.net.

In Vitro Studies on Airway Smooth Muscle: Further analysis of this compound's pharmacodynamics has been conducted using isolated tissues from non-human species. Studies on tracheal muscle preparations from guinea pigs and cattle have examined the direct effects of this compound on muscle contraction nih.gov. These in vitro experiments allow for controlled assessment of the compound's effects on smooth muscle tone, a primary determinant of airway diameter.

Effects on Other Tissues: Beyond airway smooth muscle, the pharmacodynamic profile of this compound has also been explored in other non-human tissues, such as the ileum from rats and guinea pigs, and mast cells from rats nih.gov. These studies help to understand the broader pharmacological effects of the compound and potential interactions with different physiological systems.

Data from these studies contribute to understanding how this compound interacts with biological targets and elicits a response in a living system or isolated tissues.

Mechanistic Insights from Comparative Preclinical Studies

Comparative preclinical studies, employing various in vitro and in vivo models, have provided insights into the potential mechanisms underlying this compound's pharmacological effects. By examining the compound's actions in different biological systems, researchers can infer the pathways and targets through which it exerts its activity.

Anti-Bronchoconstrictive Mechanisms: Studies investigating the mechanisms of this compound's anti-bronchoconstrictive effects have been conducted using in vitro preparations, including guinea pig and cattle trachea nih.gov. These studies aim to elucidate how this compound interferes with the processes that lead to airway smooth muscle contraction. The effectiveness of this compound on tracheal muscle suggests a direct action on the smooth muscle itself or the mechanisms regulating its contraction researchgate.net.

Effects on Muscle Contraction: Detailed in vitro studies have analyzed the impact of this compound on muscle contraction in isolated tissues nih.gov. By observing how this compound modifies the contractile responses of these tissues to various stimuli, researchers can gain insights into its cellular and molecular targets involved in smooth muscle function.

Influence on Histamine Release: Investigations using rat mast cells have explored this compound's effects on histamine release nih.gov. Histamine is a mediator involved in bronchoconstriction and inflammation, and modulating its release could be a potential mechanism of action for drugs targeting airway diseases nih.govmdpi.com.

Comparative Tissue Responses: The use of different tissues and species in preclinical studies allows for a comparative analysis of this compound's effects nih.gov. Differences or similarities in responses across various tissues (e.g., trachea vs. ileum) and species (e.g., guinea pig vs. rat vs. cattle) can provide valuable clues about the specificity of this compound's action and the relevance of the findings to human physiology.

Collectively, these comparative preclinical studies contribute to building a picture of how this compound might exert its therapeutic effects by interacting with specific cells, tissues, or signaling pathways involved in respiratory function and related processes.

Study TypeModel System(s)Key Finding(s)Source
In VivoGuinea PigDemonstrated anti-bronchoconstrictive effects. wikipedia.org
In VitroGuinea Pig TracheaEffects on muscle contraction. nih.gov
In VitroCattle TracheaEffects on muscle contraction. nih.gov
In VitroRat IleumEffects on muscle contraction. nih.gov
In VitroGuinea Pig IleumEffects on muscle contraction. nih.gov
In VitroRat Mast CellsEffects on histamine release. nih.gov
Mechanistic (In Vitro)Guinea Pig and Cattle TracheaInsights into anti-bronchoconstrictive mechanisms. nih.gov
Mechanistic (In Vivo)Guinea Pig Tracheal MuscleEffective on tracheal muscle. researchgate.net

Structure Activity Relationship Sar Studies and Analogue Research for Eprozinol

Identification of Structural Moieties Critical for Eprozinol's Research-Observed Activity

This compound's chemical structure, 3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-1-ol, contains several key functional groups and structural features that are likely to be important for its bronchodilator and antihistaminic effects. The principal moieties include the central piperazine (B1678402) ring, two distinct phenyl groups, a hydroxyl group, and a methoxy (B1213986) group.

The 1-phenylpropan-1-ol moiety contains a hydroxyl group and a phenyl ring. The hydroxyl group can participate in hydrogen bonding interactions with the target receptor, which can be critical for binding affinity. The phenyl group can engage in hydrophobic or π-π stacking interactions. The stereochemistry at the chiral center bearing the hydroxyl group may also play a role in the compound's activity and selectivity.

A summary of the hypothesized contributions of these moieties is presented in the table below.

Structural MoietyPotential Role in Biological Activity
Piperazine RingServes as a central scaffold; the basic nitrogen atoms are likely key for receptor interaction (e.g., ionic bonding with the H1 receptor).
1-Phenylpropan-1-olThe hydroxyl group may act as a hydrogen bond donor/acceptor. The phenyl group can participate in hydrophobic/π-π interactions. The chiral center could influence stereoselectivity.
4-(2-methoxy-2-phenylethyl)The second phenyl group can enhance binding through additional hydrophobic interactions. The methoxy group may influence conformation and electronic properties.

It is important to reiterate that these are hypothesized roles based on the principles of medicinal chemistry, and dedicated SAR studies on this compound would be required for empirical validation.

Design and Synthesis of this compound Analogues for SAR Elucidation

To empirically determine the structure-activity relationships of this compound, a systematic design and synthesis of analogues would be necessary. This would involve modifying each of the key structural moieties identified in the previous section to probe their importance.

Modification of the Piperazine Ring:

Ring substitution: Introducing substituents on the carbon atoms of the piperazine ring could explore the steric tolerance of the binding pocket.

Ring variation: Replacing the piperazine ring with other cyclic amines (e.g., piperidine, homopiperazine) would assess the importance of the second nitrogen atom and the ring size.

Modification of the 1-Phenylpropan-1-ol Moiety:

Hydroxyl group modification: Esterification or etherification of the hydroxyl group would determine its role as a hydrogen bond donor/acceptor. Its removal or replacement with other functional groups (e.g., an amino group) would also provide valuable information.

Phenyl group substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring would probe the electronic and steric requirements for this part of the molecule.

Modification of the 4-(2-methoxy-2-phenylethyl) Moiety:

Methoxy group modification: Replacing the methoxy group with other alkoxy groups of varying sizes or with a hydroxyl group would elucidate the role of this functionality.

Phenyl group substitution: Similar to the other phenyl ring, substitution patterns on this ring would be explored to understand the binding pocket's characteristics.

The synthesis of such analogues would likely follow established synthetic routes for N-substituted piperazines, involving alkylation of a suitably protected piperazine derivative.

Comparative Mechanistic Profiling of this compound Derivatives in Preclinical Settings

Following the synthesis of this compound analogues, their pharmacological activity would need to be evaluated in preclinical models to establish a comparative mechanistic profile. This compound is known to act as a histamine (B1213489) H1 receptor antagonist. Therefore, a primary assay would be a radioligand binding assay to determine the binding affinity of the analogues for the H1 receptor.

Further in vitro studies could include functional assays on isolated tissues, such as guinea pig tracheal strips, to measure the ability of the compounds to inhibit histamine-induced contractions. This would provide information on their potency as functional antagonists.

In vivo studies in animal models of bronchoconstriction would also be crucial. For instance, the ability of the analogues to protect against histamine-induced bronchospasm in guinea pigs could be assessed.

By comparing the results of these assays for a series of structurally related analogues, a clear picture of the SAR would emerge. For example, if the removal of the hydroxyl group leads to a significant loss of activity, it would confirm its critical role in receptor binding. Similarly, if certain substituents on the phenyl rings enhance potency, it would suggest the presence of corresponding pockets in the receptor binding site.

To date, no such comparative mechanistic profiling of this compound derivatives has been reported in the scientific literature.

Computational Chemistry Approaches in this compound SAR Studies (e.g., Molecular Docking)

In the absence of extensive experimental SAR data, computational chemistry techniques such as molecular docking could provide valuable insights into the potential binding mode of this compound and help rationalize the hypothetical SAR discussed above.

Molecular docking simulations could be performed using a homology model or a crystal structure of the histamine H1 receptor. The docking studies would aim to predict the binding orientation of this compound within the receptor's binding site. This would allow for the visualization of potential interactions between the different moieties of this compound and the amino acid residues of the receptor.

For instance, docking could help to:

Identify the specific amino acid residues that interact with the hydroxyl and methoxy groups via hydrogen bonds.

Visualize the hydrophobic pockets that accommodate the two phenyl rings.

Confirm the ionic interaction between one of the piperazine nitrogens and the conserved aspartate residue.

Furthermore, a library of virtual this compound analogues could be created and docked into the H1 receptor model. The predicted binding energies could then be used to prioritize the synthesis of analogues that are predicted to have improved activity. This approach, known as structure-based drug design, could significantly accelerate the process of SAR elucidation.

Currently, there are no published studies that have applied these computational chemistry approaches to investigate the SAR of this compound.

Theoretical Frameworks and Research Applications of Eprozinol

Eprozinol as a Research Tool for Probing Biological Systems

While information specifically detailing this compound's broad use as a general research tool is limited in the provided context, studies investigating its interactions with specific biological targets exemplify how such compounds can be utilized to probe biological systems. For instance, research has examined the interactions of this compound with histamine (B1213489) H1-receptors in guinea pig ileal and tracheal smooth muscle. physionet.org This type of investigation allows researchers to understand the specific binding characteristics and functional consequences of this compound's interaction with a defined receptor system within isolated tissues.

More broadly, piperazine (B1678402) derivatives, as a class to which this compound belongs, are frequently employed in animal models to study disease mechanisms and evaluate potential therapies. wikipedia.orgnih.govdrugs.comnih.gov This highlights the utility of this structural class, and by extension compounds like this compound, in probing complex biological systems in vivo. Computational techniques and modeling of biological systems, including in-silico modeling for the pharmaceutical sector, also represent avenues where the data derived from studying compounds like this compound can contribute to understanding biological processes. uni.lu

Contributions of this compound Research to Fundamental Pharmacology

Research involving this compound and other piperazine derivatives has contributed to fundamental pharmacology by elucidating mechanisms of action and identifying potential therapeutic targets. This compound is classified under the ATC code R03DX02, indicating its use in obstructive airway diseases. mims.com This classification stems from pharmacological investigations into its effects on the respiratory system.

Studies on various piperazine derivatives have explored a range of pharmacological activities, including anti-inflammatory, anthelmintic, and anticonvulsant effects. wikipedia.orgguidetopharmacology.orgwikipedia.orgmims.com This diverse activity profile underscores the pharmacological relevance of the piperazine scaffold. Research into specific piperazine derivatives has provided insights into their interactions with neurotransmitter systems, such as the blockade of glutamate (B1630785) receptors, which are involved in neuronal excitability. wikipedia.orgwikipedia.org Investigations into thiazole-piperazine derivatives have also explored their antinociceptive effects and the involvement of opioidergic mechanisms. mims.com While these studies may not always directly feature this compound, the findings contribute to the broader understanding of how piperazine-containing compounds interact with biological targets, informing fundamental pharmacological principles and drug design strategies.

Mechanistic Investigations of Observed Effects in Non-Human Models (e.g., Convulsions in Animal Studies for Piperazine Derivatives)

Mechanistic investigations in non-human models have been crucial for understanding the pharmacological effects of piperazine derivatives. Animal models, particularly rodent models of epilepsy and seizures, are widely used to evaluate the anticonvulsant potential and explore the mechanisms of action of this class of compounds. wikipedia.orgnih.govdrugs.comnih.govwikipedia.orgsenescence.infonih.gov

Research on certain dicarboxylic piperazine derivatives, for instance, has demonstrated anticonvulsant activity in rodent models of epilepsy, protecting against seizures induced by stimuli such as loud sound and excitatory amino acid agonists. wikipedia.org These studies have indicated that the mechanism involves the blockade of glutamate receptors, particularly alpha-kainate receptors. wikipedia.orgwikipedia.org

While the broader class of piperazine derivatives has been linked to studies on convulsions and anticonvulsant mechanisms in animal models, direct evidence from the provided search results explicitly detailing mechanistic investigations of this compound causing convulsions in animal studies is limited. One source mentions seizures observed in poisoning cases involving zipeprol, eprazinone (B1671549), or this compound, but the reported seizures were associated with zipeprol intoxication. regulations.gov This suggests that while convulsions can be a concern with some piperazine derivatives, the specific link and mechanistic study of this compound in causing convulsions are not prominently featured in this context. Animal models continue to be vital for understanding the effects of drugs on seizure activity and the underlying biological mechanisms. nih.govdrugs.comnih.gov

Comparative Analysis with Other Compounds in Preclinical Research (e.g., Mepyramine, Diphenhydramine (B27), Zipeprol, Eprazinone)

Preclinical research often involves comparing the effects of a compound with other known substances to understand its relative potency, efficacy, and selectivity. In the case of this compound, comparisons with other compounds, particularly those with similar structures or pharmacological activities, have been undertaken.

A direct comparison has been made between this compound and mepyramine regarding their interactions with histamine H1-receptors in guinea pig isolated tissues. physionet.org This type of comparative study is fundamental in receptor pharmacology to assess the affinity and efficacy of different compounds at the same receptor target.

While this compound is a piperazine derivative, and other compounds like zipeprol and eprazinone also contain this structure, direct preclinical pharmacological comparisons of this compound with zipeprol or eprazinone are not detailed in the provided search results. Zipeprol is characterized as a cough suppressant with various properties including antihistamine effects wikipedia.org, and eprazinone is described as a mucolytic and bronchospasm relieving drug wikipedia.orgwikipedia.org. Similarly, direct preclinical comparisons of this compound with diphenhydramine, a widely known antihistamine, were not found in the provided information, although diphenhydramine is often used as a comparator in studies assessing the sedative effects of other antihistamines. jkscience.orgscholaris.caaaaai.org

These comparative analyses, where available, are essential for positioning this compound within the landscape of related pharmacological agents and understanding its unique profile.

Future Directions and Unanswered Questions in Eprozinol Academic Research

Emerging Methodologies for Eprozinol Research (e.g., Advanced In Vitro Systems)

The landscape of pharmacological research is continuously evolving with the introduction of advanced methodologies that offer greater physiological relevance and throughput compared to traditional methods. For this compound research, emerging in vitro systems, such as organoids and microphysiological systems (MPS), hold significant promise. These systems are designed to better recapitulate the complex architecture and function of human tissues and organs, offering a more accurate model for studying drug disposition and effects than conventional cell lines or simplified in vitro setups. nih.govulisboa.pt

Advanced in vitro models, including 3D cell cultures and organ-on-a-chip technologies, can provide more intricate environments to study this compound's interactions with specific cell types and tissues relevant to its known or potential pharmacological activities. ulisboa.pt For instance, advanced respiratory tissue models could offer deeper insights into this compound's anti-bronchoconstrictive mechanisms beyond earlier studies that utilized techniques like assessing histamine (B1213489) release inhibition in human lung tissue or interference with contractile effects in guinea pig trachea. karger.comnih.gov The application of these sophisticated systems could help to elucidate subtle cellular responses and signaling pathways modulated by this compound that may not be apparent in simpler in vitro models.

Potential for this compound Derivatives in Novel Research Probes

The structural features of this compound present opportunities for the synthesis of derivatives that could serve as valuable research probes. Chemical probes are essential tools in biological research, used to perturb specific biological targets and study their function in complex systems. nih.gov By modifying the this compound structure, researchers could develop probes with enhanced selectivity or altered pharmacological profiles, enabling more precise investigations into its mechanism of action or related biological pathways.

The development of this compound derivatives as research probes could involve incorporating tags for imaging or pull-down assays, or modifying functional groups to explore structure-activity relationships in greater detail. Such probes could help to identify the direct molecular targets of this compound, map its binding sites, and understand its downstream effects with higher specificity. The design of such probes requires careful consideration of selectivity and potential off-target effects to ensure reliable results. nih.gov Structurally related inactive control compounds are also crucial counterparts to active probes for proper experimental validation. nih.gov

Integration of Multi-Omics Approaches in this compound Mechanistic Studies

Understanding the full spectrum of biological changes induced by this compound requires a comprehensive approach that goes beyond examining single molecular layers. The integration of multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular mechanisms underlying this compound's effects. researchgate.netquanticate.comfrontlinegenomics.com

By combining data from these different omics levels, researchers can gain insights into how this compound influences gene expression, protein synthesis and modification, and metabolic pathways. quanticate.comfrontlinegenomics.com This integrated analysis can help to identify key biological networks and pathways that are modulated by this compound, potentially revealing previously unknown mechanisms or off-target effects. genexplain.comfrontiersin.org For example, transcriptomic data could show changes in RNA levels, while proteomic data could reveal whether these changes translate into altered protein abundance or post-translational modifications. frontlinegenomics.com Metabolomic profiling could then provide insight into the functional consequences of these changes on cellular metabolism. frontlinegenomics.com Integrating these datasets through advanced bioinformatics and computational methods is crucial for uncovering complex molecular interactions and identifying potential biomarkers or therapeutic targets related to this compound's activity. researchgate.netmdpi.com

Development of More Sophisticated Animal Models for this compound Pharmacological Research

While in vitro methods are becoming increasingly advanced, appropriate animal models remain essential for studying the complex in vivo pharmacology of compounds like this compound, including their pharmacokinetics, pharmacodynamics, and effects on integrated physiological systems. dergipark.org.trijrpc.comnih.gov Future research could focus on developing more sophisticated animal models that better mimic specific human disease conditions relevant to this compound's potential applications.

This could involve utilizing genetically modified animal models that exhibit specific disease phenotypes or employing more complex experimental protocols that more closely resemble the clinical setting. ijrpc.comnih.gov For instance, instead of general bronchoconstriction models, researchers might develop models that replicate specific aspects of chronic obstructive pulmonary disease (COPD) or asthma, allowing for a more accurate assessment of this compound's efficacy and mechanisms in a disease context. wikipedia.org The development and use of such models must adhere strictly to ethical guidelines for animal research, emphasizing the principles of reduction, refinement, and replacement. dergipark.org.trabpi.org.uk More sophisticated models can provide valuable data on systemic effects, drug metabolism in a living organism, and potential interactions that cannot be fully captured by in vitro systems alone. nih.govrti.org

Q & A

Q. How can researchers design a preclinical study to evaluate Eprozinol’s efficacy in a specific disease model?

  • Methodological Answer : Begin by defining the research question using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity . For example:
  • Population : In vivo rodent models with induced [disease pathology].
  • Intervention : Administer this compound at varying doses.
  • Comparison : Control group receiving placebo or standard therapy.
  • Outcome : Quantify biomarkers (e.g., cytokine levels, histological changes).
  • Time : Measure outcomes at 7-, 14-, and 21-day intervals.
    Use randomized allocation and blinding to minimize bias . Validate results through dose-response curves and statistical tests (e.g., ANOVA with post-hoc analysis), ensuring numerical precision aligns with instrumentation limits (e.g., reporting means to one decimal beyond instrument precision) .

Q. What methodologies are recommended to establish this compound’s pharmacokinetic profile?

  • Methodological Answer : Conduct HPLC-MS or LC-MS/MS assays to measure plasma concentration-time curves. Key steps:
  • Study Design : Single-dose vs. repeated-dose studies in animal models.
  • Parameters : Calculate AUC, Cmax, Tmax, and half-life.
  • Data Validation : Use internal standards to control for matrix effects .
    Ensure reproducibility by repeating experiments across three biological replicates and reporting variability as standard error of the mean (SEM) .

Q. How should researchers assess this compound’s safety profile in early-stage studies?

  • Methodological Answer :
  • In vitro : Perform cytotoxicity assays (e.g., MTT) on human cell lines, reporting IC50 values with 95% confidence intervals .
  • In vivo : Monitor acute toxicity in rodents (e.g., LD50) and subchronic studies (28-day dosing) with hematological and histopathological endpoints .
  • Statistical Rigor : Apply Kaplan-Meier survival analysis for mortality data and Fisher’s exact test for organ toxicity incidence .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across studies be systematically analyzed?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from published studies using PRISMA guidelines. Calculate pooled effect sizes (e.g., standardized mean difference) with random-effects models to account for heterogeneity .
  • Bias Assessment : Apply tools like ROBINS-I to evaluate confounding variables (e.g., dosing regimens, model species) .
  • Sensitivity Analysis : Exclude outlier studies and reassess effect sizes to identify robustness of conclusions .

Q. What strategies are effective for investigating this compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to hypothesized receptors. Validate via surface plasmon resonance (SPR) for kinetic analysis .
  • Pathway Analysis : Perform RNA-seq or proteomics on treated vs. untreated cells, followed by gene ontology (GO) enrichment using tools like DAVID. Report fold-changes with adjusted p-values (e.g., Benjamini-Hochberg correction) .
  • Functional Validation : CRISPR/Cas9 knockout of target genes to confirm causal relationships .

Q. How can researchers optimize this compound’s formulation for enhanced bioavailability in translational studies?

  • Methodological Answer :
  • Solubility Enhancement : Test co-solvents (e.g., PEG 400) or lipid-based nanoemulsions. Measure solubility via shake-flask method and validate stability under accelerated conditions (40°C/75% RH) .
  • Pharmacokinetic Modeling : Use compartmental models (e.g., NONMEM) to predict absorption kinetics. Adjust formulation variables (e.g., particle size, excipient ratios) iteratively .
  • In vivo Correlation : Compare bioavailability between formulations using crossover studies in animal models, with washout periods to mitigate carryover effects .

Key Considerations for Methodological Rigor

  • Data Integrity : Clean raw datasets by removing outliers (>3 SD from mean) and document all preprocessing steps .
  • Statistical Reporting : Specify exact p-values (e.g., p=0.023) rather than thresholds (e.g., p<0.05) to avoid overinterpretation .
  • Reproducibility : Share protocols, raw data, and analysis code via repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.